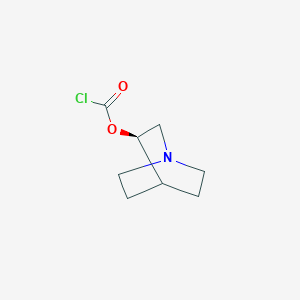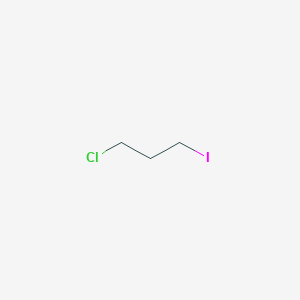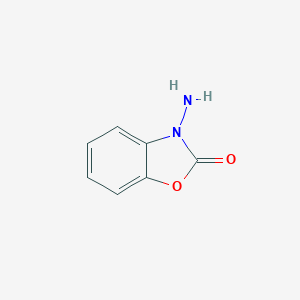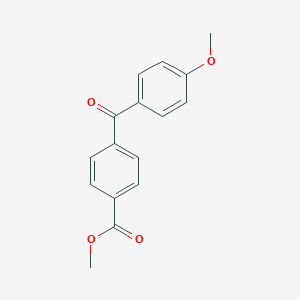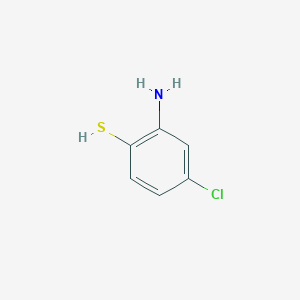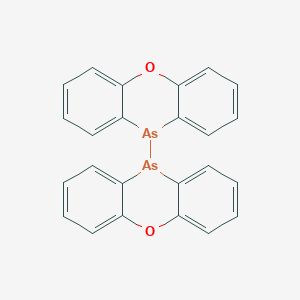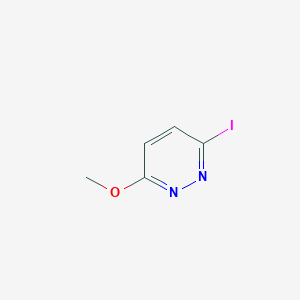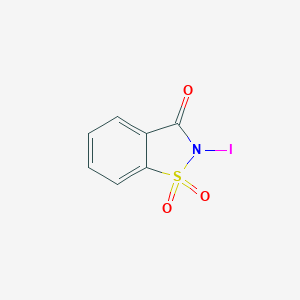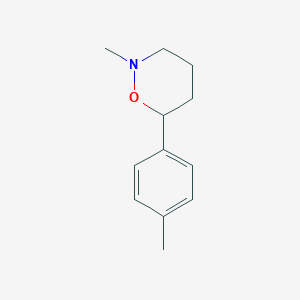
2-Methyl-6-(4-methylphenyl)-1,2-oxazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(4-methylphenyl)-1,2-oxazinane, also known as 4-Me-MPhOx, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the oxazinane family and has a unique molecular structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane is not fully understood. However, it is believed that this compound acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the brain. This modulation results in the regulation of various physiological processes, including pain perception, mood, and cognition.
Biochemical and Physiological Effects
Research has shown that 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane has various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and cognition. Additionally, this compound has been shown to have analgesic effects, reducing the perception of pain in animal models.
実験室実験の利点と制限
The advantages of using 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane in lab experiments include its high affinity for the sigma-1 receptor, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. The limitations of using 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane in lab experiments include its limited solubility in water and its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for the study of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane. One possible direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of more efficient synthesis methods for 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane could lead to a reduction in the cost of this compound, making it more accessible for research purposes.
合成法
The synthesis of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the final product, 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane.
科学的研究の応用
The potential applications of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane in medicinal chemistry have been extensively studied. Research has shown that this compound has a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition. It has been suggested that 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane could be used as a potential treatment for various neurological disorders, including depression, anxiety, and neuropathic pain.
特性
CAS番号 |
15769-90-1 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
2-methyl-6-(4-methylphenyl)oxazinane |
InChI |
InChI=1S/C12H17NO/c1-10-5-7-11(8-6-10)12-4-3-9-13(2)14-12/h5-8,12H,3-4,9H2,1-2H3 |
InChIキー |
SZLYOURTTIGMRX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CCCN(O2)C |
正規SMILES |
CC1=CC=C(C=C1)C2CCCN(O2)C |
その他のCAS番号 |
15769-90-1 |
同義語 |
2-Methyl-3,4,5,6-tetrahydro-6-p-tolyl-2H-1,2-oxazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



